molecular formula C16H13BrN2O3S2 B2836326 N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886916-51-4

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2836326
CAS No.: 886916-51-4
M. Wt: 425.32
InChI Key: VRMHFOQOIVPKLZ-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Safety and Hazards

The safety and hazards associated with “N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for the study of “N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” and similar compounds could include further investigation into their potential biological activities and the development of improved synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3-aminobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromobenzo[d]thiazol-2-yl)acetamide
  • N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
  • N-(thiazol-2-yl)piperidine-2,6-dione

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of both the ethylsulfonyl and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMHFOQOIVPKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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